5-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)furan-2-carboxamide
Overview
Description
5-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)furan-2-carboxamide is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Furamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the tricyclic core, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced tricyclic derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)furan-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom and the furan ring may also play a role in its biological activity by facilitating interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione: A similar tricyclic compound without the bromine and furamide groups.
Thiourea derivatives of 4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione: Compounds with thiourea groups instead of the furamide group.
Uniqueness
The presence of the bromine atom and the furamide group in 5-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)furan-2-carboxamide distinguishes it from other similar compounds. These functional groups may enhance its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c16-10-6-5-9(22-10)13(19)17-18-14(20)11-7-1-2-8(4-3-7)12(11)15(18)21/h1-2,5-8,11-12H,3-4H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXUFIBIJXJSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)NC(=O)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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